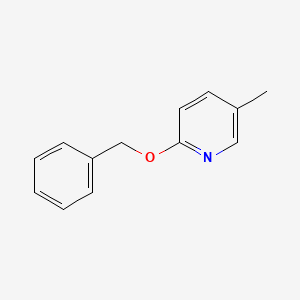

2-(Benzyloxy)-5-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, a field rich with compounds that exhibit a vast array of chemical and biological properties. Structurally, pyridine is an aromatic heterocycle analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution imparts unique characteristics, including basicity due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic sextet. globalresearchonline.nettandfonline.com

The pyridine nucleus is a prevalent scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netnih.gov Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govnih.gov The versatility of the pyridine ring allows for functionalization at various positions, enabling medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. nih.gov Beyond medicine, pyridine-based compounds are crucial in materials science and as ligands in coordination chemistry and catalysis. tandfonline.com

Role of Benzyl (B1604629) Ethers as Key Structural Motifs in Organic Synthesis

Benzyl ethers are a fundamental and widely utilized functional group in the realm of organic synthesis, primarily serving as a robust protecting group for hydroxyl moieties. acs.org The benzyl (Bn) group is typically introduced via a Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. organic-chemistry.orgyoutube.com This method is highly effective due to the primary nature of the benzyl halide, which favors an SN2 reaction pathway. youtube.com

One of the most valuable attributes of the benzyl ether is its stability across a wide range of reaction conditions, including acidic and basic environments. youtube.com However, its key advantage lies in the specific and mild conditions required for its removal. The C-O bond of a benzyl ether can be selectively cleaved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂), a process known as hydrogenolysis. organic-chemistry.orgyoutube.com This reaction is highly efficient and yields the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This selective deprotection allows chemists to unmask a hydroxyl group without disturbing other sensitive functional groups in a complex molecule. acs.org Furthermore, variations like the para-methoxybenzyl (PMB) ether have been developed to allow for orthogonal deprotection strategies, for instance, through oxidative cleavage. acs.org

Overview of 2-(Benzyloxy)-5-methylpyridine as a Synthetic Building Block

This compound is a bifunctional organic molecule that incorporates both the pyridine core and a benzyl ether moiety. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. Its structure allows for a diverse range of chemical transformations, leveraging the reactivity of the substituted pyridine ring and the properties of the benzyl ether group.

The synthesis of this compound can be accomplished through established methods, such as the reaction between 2-hydroxy-5-methylpyridine (B17766) and a benzyl halide under basic conditions. orgsyn.org An alternative route involves the palladium-catalyzed coupling of 2-chloro-5-methylpyridine (B98176) with benzyl alcohol. rsc.org

As a building block, this compound is particularly noted for its role in forming other valuable intermediates. For example, it serves as a precursor to boronic acid derivatives like (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid, which are essential reagents in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures. ontosight.ai Moreover, the 2-benzyloxypyridine framework itself can act as a benzylating agent. Upon N-methylation, it forms a pyridinium (B92312) salt, such as 2-benzyloxy-1-methylpyridinium triflate, which can transfer the benzyl group to alcohols and carboxylic acids under mild, often neutral, conditions. beilstein-journals.orgd-nb.inforesearchgate.net This reactivity provides a valuable alternative to traditional benzylation methods that require harsh acidic or basic conditions. d-nb.infoorgsyn.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 92028-39-2 chemsrc.com |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Synonyms | 5-Methyl-2-(phenylmethoxy)pyridine |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNVIUZAXLTSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672920 | |

| Record name | 2-(Benzyloxy)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92028-39-2 | |

| Record name | 2-(Benzyloxy)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 2 Benzyloxy 5 Methylpyridine Derivatives

Mechanistic Investigations of Ether Bond Transformations

The oxygen-carbon bond of the benzyl (B1604629) ether is a key reactive site in 2-(benzyloxy)-5-methylpyridine. Its transformations are primarily governed by anionic rearrangements and cleavage pathways, which are influenced by reaction conditions and the nature of the reagents employed.

A significant reaction pathway for 2-benzyloxypyridine and its derivatives involves a acs.orgresearchgate.net-anionic rearrangement. This transformation is typically initiated by a strong base, which deprotonates the benzylic carbon. The resulting anion then undergoes a rearrangement to form a pyridyl carbinol.

Research on 2-benzyloxypyridine has shown that pyridine-directed metalation of the benzylic carbon using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), leads to a 1,2-migration of the pyridine (B92270) ring. acs.orgresearchgate.netnih.gov This process yields aryl pyridyl carbinols in high yields. acs.org The mechanism is postulated to be an associative process involving an addition/elimination sequence, rather than the radical dissociation/recombination pathway characteristic of the classical acs.orgresearchgate.net-Wittig rearrangement. acs.orgresearchgate.netscripps.eduwikipedia.org

The classical acs.orgresearchgate.net-Wittig rearrangement proceeds through the formation of a free radical pair within a solvent cage after deprotonation. scripps.eduwikipedia.org The thermodynamic stability of the potential migrating radical determines the migratory aptitude, following the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org In contrast, the anionic rearrangement of 2-benzyloxypyridine is proposed to proceed through a different, non-radical mechanism. researchgate.net

| Rearrangement Type | Initiator | Proposed Intermediate | Key Feature | Product |

| acs.orgresearchgate.net-Anionic Rearrangement | Strong base (e.g., LDA, n-BuLi) | Lithiated species, associative transition state | Pyridine-directed metalation at the benzylic carbon leads to a 1,2-migration of the pyridine ring. acs.orgnih.gov | Aryl pyridyl carbinol |

| acs.orgresearchgate.net-Wittig Rearrangement | Strong base (e.g., Alkyllithium) | Radical-ketyl pair in a solvent cage | Formation of a free radical pair followed by recombination. wikipedia.org | Rearranged alcohol |

This table summarizes the key differences between the acs.orgresearchgate.net-anionic rearrangement observed in 2-benzyloxypyridine derivatives and the classical acs.orgresearchgate.net-Wittig rearrangement.

The cleavage of the benzyl-oxygen bond can also occur through nucleophilic substitution pathways. While Sₙ2 reactions are common for benzyl substrates, the stability of the benzyl carbocation allows for Sₙ1-like mechanisms under appropriate conditions. The benzylic carbocation is resonance-stabilized by the adjacent aromatic ring, which delocalizes the positive charge. chemistrysteps.comquora.comlibretexts.org This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway more accessible than for typical primary alkyl systems. libretexts.orgyoutube.comkhanacademy.org

In the context of benzyl transfer reactions involving pyridines, kinetic studies have demonstrated the possibility of concurrent Sₙ1 and Sₙ2 mechanisms. researchgate.net For strongly activated benzyl halides reacting with pyridines, the observation of a pseudo-first-order rate component (k₁) that is independent of the nucleophile concentration suggests a simultaneous Sₙ1 pathway. researchgate.net This duality of mechanisms indicates that this compound could potentially undergo benzyl transfer via an Sₙ1-like pathway, especially with assistance from a Lewis acid to facilitate the departure of the 5-methylpyridin-2-olate leaving group. The reaction would proceed through the formation of a resonance-stabilized benzyl carbocation, which would then be captured by a nucleophile. masterorganicchemistry.com

Pyridine Ring Reactivity and Functionalization Mechanisms

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. youtube.com This generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the 2-benzyloxy substituent significantly influences the ring's reactivity and the regioselectivity of functionalization reactions.

The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom withdraws electron density from the ring. youtube.comwikipedia.org Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen can be protonated, further deactivating the ring. youtube.com

| Position | Electronic Influence of Nitrogen | Electronic Influence of 2-Benzyloxy Group (Resonance) | Predicted Reactivity towards Electrophiles |

| 3 | Deactivated | Activated | Potentially reactive site |

| 4 | Deactivated | Less activated | Less reactive site |

| 5 | Deactivated | Activated | Blocked by methyl group |

| 6 | Deactivated | Less activated | Less reactive site |

This table outlines the competing electronic effects influencing the potential for electrophilic aromatic substitution on the pyridine ring of this compound.

The nitrogen atom of the pyridine ring can act as a coordinating atom and a directing group in transition metal-catalyzed reactions. rsc.org This property enables regioselective C-H bond activation and functionalization at positions adjacent to the nitrogen. rsc.orgnih.gov Transition metal catalysts can coordinate to the pyridine nitrogen, bringing the metal center into close proximity to the C-H bonds at the 3-position, facilitating their cleavage and subsequent functionalization. youtube.com

This strategy has been widely used for the construction of new C-C and C-heteroatom bonds in pyridine-containing molecules. rsc.org While specific studies on this compound are not abundant, the principles of pyridine-directed C-H activation suggest that this compound could be a viable substrate for such transformations, allowing for selective modification of the pyridine ring under metal catalysis. rsc.org

Benzylic and Alkyl Moiety Reactivity

The benzyl and methyl groups attached to the core structure of this compound also represent sites of potential reactivity.

The benzylic position (the CH₂ group of the benzyl moiety) is particularly reactive. libretexts.org This enhanced reactivity stems from the resonance stabilization of intermediates, such as radicals, carbocations, or carbanions, formed at this site. chemistrysteps.comyoutube.comchemistry.coach The adjacent benzene ring can delocalize the unpaired electron or charge, lowering the energy of the intermediate and the transition state leading to it. chemistrysteps.comlibretexts.org Consequently, the benzylic position is susceptible to a variety of reactions, including:

Radical Halogenation: Selective bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under light or radical initiation. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. chemistry.coach This reaction can cleave the entire alkyl side chain, leading to the formation of benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistry.coach

The 5-methyl group on the pyridine ring can also undergo reactions. Similar to the reactivity of picolines, the methyl group's C-H bonds can be involved in radical reactions or be deprotonated by very strong bases to form an anion, which can then react with electrophiles. Flash vacuum pyrolysis of related methyl-substituted 2-benzylpyridine (B1664053) N-oxides has been shown to proceed through the intermediary participation of a picolyl radical. lookchem.com

Radical Generation and Coupling Reactions

Derivatives of this compound can participate in radical reactions through several pathways, including the generation of pyridinyl radicals for subsequent C-H functionalization or reactions involving the benzyloxy substituent.

One of the most prominent methods for the functionalization of electron-deficient heterocycles is the Minisci reaction. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. For a this compound derivative, the reaction would require acidic conditions to protonate the pyridine nitrogen, thereby activating the ring toward radical attack. The incoming radical would preferentially add to the electron-deficient C4 and C6 positions. The regioselectivity can, however, be influenced by the steric hindrance of the benzyloxy group and the electronic influence of both substituents.

Alternatively, radical generation can occur under neutral conditions through the formation of N-alkoxypyridinium salts. Photochemical fragmentation of N-alkoxypyridinium salts can lead to N-O bond cleavage, producing alkoxyl radicals. In the case of this compound, activation at the nitrogen followed by such fragmentation could generate a benzyloxy radical. Furthermore, pyridinyl radicals can be formed when alkoxyl radicals react with a pyridine base through a process like proton-coupled electron transfer (PCET).

The benzylic position of the substituent itself is a potential site for radical generation. Reactions at the benzylic position are facilitated by the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. Once formed, these radicals can engage in a variety of coupling reactions. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed to join 2-chloropyridines with alkyl bromides, providing a pathway to 2-alkylated pyridines. Similar strategies could potentially be applied to couple radical species with derivatives of this compound.

The table below summarizes potential radical generation and coupling pathways applicable to this compound derivatives based on established pyridine chemistry.

| Reaction Type | Radical Source/Generation Method | Potential Coupling Partner | Key Features |

|---|---|---|---|

| Minisci-type Reaction | Decarboxylation of carboxylic acids, oxidation of alcohols, etc. | Protonated Pyridine Ring | Requires acidic conditions; regioselectivity at C4/C6. |

| Photochemical Fragmentation | N-alkoxy or N-acyloxypyridinium salt derivatives | Alkenes, Arenes | Generates alkoxyl/acyloxyl and pyridinyl radicals. |

| Benzylic C-H Abstraction | Radical initiator (e.g., NBS, AIBN) | Various radical traps | Forms a resonance-stabilized benzylic radical. |

| Cross-Electrophile Coupling | Pyridyl halide derivative + Alkyl halide | Transition metal catalyst (e.g., Ni) | Forms C(sp²)-C(sp³) bonds. |

Michael Acceptor Behavior

The electron-deficient nature of the pyridine ring, when enhanced, allows it to act as a Michael acceptor. In its neutral state, this compound is not a strong Michael acceptor. However, upon quaternization of the nitrogen atom to form a pyridinium (B92312) salt, the ring becomes significantly more electrophilic and susceptible to nucleophilic attack. This process, known as dearomatization, is analogous to a Michael addition.

The catalytic dearomatization of pyridinium salts with nucleophiles like Grignard reagents can yield functionalized dihydropyridines. For a derivative of this compound, nucleophilic attack would be directed to the C4 and C6 positions. The formation of a stable intermediate, often a 1,4-dihydropyridine, is a key step in this transformation.

While direct Michael addition to the pyridine ring is uncommon without activation, certain pyridine derivatives containing vinyl groups can readily act as Michael acceptors. The general principle relies on rendering the pyridine ring sufficiently electron-poor to accept a nucleophile in a conjugate addition fashion. Molecules that can act as Michael acceptors often contain α,β-unsaturated carbonyl functionalities and react with biological nucleophiles like sulfhydryl groups. For the pyridine ring itself to exhibit this behavior, its aromaticity must be overcome, typically through the formation of a pyridinium ion intermediate.

Influence of Substituents on Reaction Kinetics and Regioselectivity

The rate and outcome of reactions involving this compound are significantly influenced by the electronic and steric properties of the benzyloxy and methyl substituents.

The benzyloxy group at the C2 position exerts dual electronic effects. Its oxygen atom has a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack at that position. Conversely, the oxygen's lone pairs provide a powerful electron-donating resonance effect (+M), which activates the ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C3, C5, and the nitrogen for some electrophiles). In the context of nucleophilic aromatic substitution (SNAr), the benzyloxy group can also function as a leaving group.

The methyl group at the C5 position is a weak electron-donating group (+I effect and hyperconjugation). It slightly increases the electron density of the pyridine ring, thereby increasing the rate of electrophilic substitution and decreasing the rate of nucleophilic substitution.

Radical Alkylation (Minisci-type): The reaction rate is sensitive to the electron density of the pyridine ring. The electron-donating methyl group would slightly decrease the reactivity of the protonated pyridine toward nucleophilic radicals, while the net effect of the benzyloxy group is more complex.

Nucleophilic Aromatic Substitution (SNAr): For reactions where the benzyloxy group acts as a leaving group, its ability to depart influences the rate. For nucleophilic attack at other positions (e.g., C6), the combined electronic effects of both substituents will modulate the ring's electrophilicity. Studies on substituted pyridinium ions show that the leaving group order in SNAr reactions can differ from typical aryl systems.

Influence on Regioselectivity: The position of attack is strongly governed by the substituents.

Radical Attack: In Minisci-type reactions, there is a strong inherent preference for substitution at the positions α and γ to the nitrogen (C2, C4, C6). With the C2 position blocked by the benzyloxy group, a nucleophilic radical would be directed primarily to the C4 and C6 positions. The methyl group at C5 would offer minimal steric hindrance to attack at C4 or C6 but would electronically disfavor attack at the adjacent C4 and C6 positions relative to an unsubstituted ring. The precise regiochemical outcome can often be tuned by modifying reaction conditions such as solvent and pH.

Nucleophilic Attack: Nucleophilic attack on the neutral pyridine is difficult. However, on the corresponding pyridinium salt, nucleophiles add preferentially at the C2, C4, and C6 positions. The presence of the benzyloxy group at C2 makes this position a site for potential substitution (with the benzyloxy group as the leaving group) or blocks it, directing attack to C4 and C6.

The following table summarizes the expected directing effects of the substituents on this compound in different reaction types.

| Reaction Type | Reagent Type | Predicted Major Site(s) of Attack | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C3 | The +M effect of the benzyloxy group directs ortho/para. C5 is also activated but C3 is generally favored for EAS on pyridines. |

| Radical Substitution (Minisci) | Nucleophilic Radical (e.g., •CH₃) | C4, C6 | Inherent reactivity of protonated pyridine at α/γ positions; C2 is blocked. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂) | C2, C6 | Activation by ring nitrogen. C2 attack leads to substitution of the benzyloxy group; C6 attack is also possible. |

Synthetic Transformations and Derivatization Strategies for 2 Benzyloxy 5 Methylpyridine

Functionalization at the Pyridine (B92270) Core

The pyridine ring of 2-(benzyloxy)-5-methylpyridine is susceptible to a range of functionalization reactions, allowing for the introduction of diverse substituents. The existing benzyloxy and methyl groups on the ring play a significant role in directing the regioselectivity of these transformations.

The introduction of a halogen atom onto the pyridine ring is a key step that opens up possibilities for numerous subsequent cross-coupling reactions. The regioselectivity of halogenation is governed by the electronic effects of the substituents already present. The 2-benzyloxy group is an activating ortho, para-director, while the 5-methyl group is also an activating ortho, para-director. Their combined influence directs electrophilic halogenation, such as bromination or chlorination, to the C4 and C6 positions of the pyridine ring.

Once halogenated, the resulting halo-substituted this compound can be utilized in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the halogenated pyridine with an organoboron compound in the presence of a palladium catalyst and a base. This two-step sequence of halogenation followed by cross-coupling is a powerful tool for synthesizing complex biaryl structures.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Bromo-2-(benzyloxy)-5-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-2-(benzyloxy)-5-methylpyridine |

Direct C-H borylation is an alternative, more atom-economical method for introducing a boron-containing functional group onto the pyridine ring. Iridium-catalyzed C-H borylation reactions have been shown to be effective for pyridines. For 2-substituted pyridines, these reactions often exhibit a high degree of regioselectivity, favoring borylation at the sterically less hindered C6 position. This selectivity is driven by the directing effect of the C2 substituent, which can coordinate to the iridium catalyst.

The resulting 2-(benzyloxy)-5-methyl-6-(pinacolboranyl)pyridine is a versatile intermediate. It can readily participate in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and vinyl halides, providing a convergent route to diverse derivatives.

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The oxidation is typically achieved using oxidizing agents such as peroxy acids, for instance, perbenzoic acid. This reaction proceeds chemoselectively, oxidizing the pyridine nitrogen without affecting the benzyloxy group or the methyl substituent. The resulting this compound N-oxide is a stable, crystalline solid.

Table 2: Oxidation of Substituted 2-(Benzyloxy)pyridine to its N-Oxide

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|

Transformations of the Benzyloxy Group

The benzyloxy group in this compound is not merely a passive substituent; it can also be the site of various chemical transformations. These include the cleavage of the ether linkage to reveal a hydroxyl group, or modifications to the benzyl (B1604629) ring itself.

The cleavage of the benzyl ether to unmask the corresponding pyridinol (the tautomeric form of 2-hydroxypyridine) is a common and important transformation. Several methods are available for this debenzylation, with the choice of method depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is one of the most widely used methods for benzyl ether cleavage. This reaction is typically carried out using a palladium catalyst (e.g., palladium on charcoal, Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and high-yielding, and the byproducts, toluene (B28343) and the pyridinol, are easily separated.

Other methods for benzyl ether cleavage include treatment with strong acids, such as hydrogen bromide (HBr) or trifluoroacetic acid (TFA). However, these harsh conditions may not be suitable for substrates containing acid-sensitive functional groups. Oxidative cleavage methods have also been developed, but may lack selectivity in complex molecules.

Table 3: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, high yield, clean reaction. |

The benzyl ring of the benzyloxy group is an aromatic ring and, in principle, can undergo electrophilic aromatic substitution reactions. However, the reactivity of this ring is significantly influenced by the electronic properties of the substituent attached to it, in this case, the 2-(5-methylpyridyloxy) group.

The pyridyloxy group is electron-withdrawing due to the electronegativity of the oxygen and the pyridine nitrogen. This deactivating effect reduces the electron density of the attached benzyl ring, making it less susceptible to electrophilic attack than an unsubstituted benzene (B151609) ring. When electrophilic substitution does occur (e.g., nitration, halogenation), the deactivating nature of the pyridyloxy group directs the incoming electrophile to the meta positions (C3' and C5') of the benzyl ring. This regioselectivity is a consequence of the destabilization of the ortho and para transition states by the electron-withdrawing substituent.

Formation of Complex Molecular Architectures

The structural features of this compound make it an attractive starting material for the synthesis of elaborate molecular frameworks. The strategic manipulation of its functional groups can lead to the creation of macrocycles, polycyclic systems, and conjugated structures with tailored properties.

While direct literature examples detailing the synthesis of crown ethers from this compound are not prevalent, the general principles of crown ether synthesis can be applied to pyridine-containing precursors. The incorporation of a pyridine unit into a crown ether macrocycle can impart unique cation-binding properties and introduce a degree of rigidity to the structure.

A plausible synthetic route would involve the debenzylation of this compound to yield 2-hydroxy-5-methylpyridine (B17766). This pyridinol derivative can then serve as the key building block in a Williamson ether synthesis, a cornerstone of crown ether formation. In a typical procedure, the pyridinol would be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile can then be reacted with a dihaloalkane or a diol derivative (e.g., a tosylated polyethylene (B3416737) glycol) in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization.

The general reaction scheme is as follows:

Debenzylation: this compound → 2-Hydroxy-5-methylpyridine

Cyclization: 2-Hydroxy-5-methylpyridine + Dihaloalkane/diol derivative → Pyridine-containing crown ether

The size of the resulting crown ether ring can be controlled by the length of the oligoethylene glycol chain used in the cyclization step. The presence of the pyridine nitrogen atom within the macrocycle is expected to influence the selectivity of the crown ether for different metal cations.

| Precursor | Reagent | Reaction Type | Product |

| This compound | H₂, Pd/C | Hydrogenolysis | 2-Hydroxy-5-methylpyridine |

| 2-Hydroxy-5-methylpyridine | NaH, TsO(CH₂CH₂O)nTs | Williamson Ether Synthesis | Pyridine-containing Crown Ether |

The pyridine ring of this compound is a suitable platform for the construction of fused heterocyclic systems. These polycyclic aromatic compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. General strategies for the synthesis of fused pyridine heterocycles often involve cyclization reactions that build a new ring onto the existing pyridine core. airo.co.in

One established method for the synthesis of fused heterocyclic compounds is through cyclization reactions. airo.co.in For instance, functionalization of the pyridine ring at the 3- or 4-position, followed by a cyclization reaction, can lead to the formation of bicyclic systems. While specific examples starting from this compound are not extensively documented, analogous transformations with other substituted pyridines provide a blueprint for potential synthetic routes.

For example, introduction of an amino group and a cyano group onto the pyridine ring can be precursors for the synthesis of pyrido[2,3-d]pyrimidines. The synthesis of furo[2,3-b]pyridines has been achieved from cyanopyridine derivatives and 1,3-dicarbonyl compounds. ias.ac.in These strategies highlight the potential of a functionalized this compound to be elaborated into more complex fused systems. The benzyloxy group can be retained as a protecting group during these transformations or cleaved to provide a handle for further derivatization.

| Synthetic Strategy | Key Intermediates | Fused Heterocycle |

| Annulation | Aminopyridines, Halopyridines | Pyrido-fused systems |

| Cyclocondensation | Pyridine dicarbonyls | Polycyclic aromatics |

The synthesis of imines, or Schiff bases, from this compound would necessitate the conversion of the 2-benzyloxy group into a primary amine. This transformation is a critical step, as the benzyloxy group itself is not directly amenable to imine formation. A common and effective method to achieve this is through a two-step process: nitration followed by reduction.

First, the pyridine ring can be nitrated, typically at the position ortho or para to the activating benzyloxy group. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation, would yield the corresponding 2-amino-5-methylpyridine (B29535) derivative. This aminopyridine is then a suitable precursor for the synthesis of Schiff bases.

The formation of the Schiff base is typically achieved through the condensation of the aminopyridine with an aldehyde or a ketone, often under acidic catalysis. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). youtube.com

A general synthetic scheme is as follows:

Amination (via nitration and reduction): this compound → 2-Amino-5-methylpyridine derivative

Condensation: 2-Amino-5-methylpyridine derivative + Aldehyde/Ketone → Schiff Base

The resulting Schiff bases can be valuable ligands in coordination chemistry or serve as intermediates for the synthesis of other nitrogen-containing heterocycles. The reaction is versatile, allowing for the introduction of a wide range of substituents on the aldehyde or ketone, thereby tuning the electronic and steric properties of the final Schiff base. rjptonline.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-5-methylpyridine | Substituted Benzaldehyde | Glacial Acetic Acid | N-Benzylidene-5-methylpyridin-2-amine |

| 2-Amino-5-methylpyridine | Aliphatic Ketone | Acid Catalyst | N-(Alkylidene)-5-methylpyridin-2-amine |

Role in Advanced Organic Synthesis and Precursor Design

Utilization as Versatile Building Blocks in Multistep Syntheses

The primary utility of 2-(benzyloxy)-5-methylpyridine in multistep syntheses lies in its function as a protected form of 5-methyl-2-pyridone. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality of the pyridone, which can be readily removed under specific conditions to reveal the reactive N-H or hydroxyl group of the 2-pyridone tautomer. This strategy is crucial for performing reactions on other parts of the molecule without interference from the pyridone moiety.

The synthesis of this compound itself is typically achieved through the benzylation of 2-hydroxy-5-methylpyridine (B17766) (also known as 5-methyl-2-pyridone). A common method involves the reaction of 2-hydroxy-5-methylpyridine with benzyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).

Once formed, this compound can undergo various transformations. For instance, the pyridine (B92270) ring can be functionalized through electrophilic substitution reactions, although the electron-donating nature of the benzyloxy group directs substitution to specific positions. More commonly, the methyl group can be a site for functionalization. The true versatility of this building block is realized upon the strategic removal of the benzyl protecting group, typically through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which yields the 5-methyl-2-pyridone core. This deprotection step is a key feature in the synthesis of more complex molecules.

Design of Ligands and Reagents with Tunable Properties

The 5-methyl-2-pyridone scaffold, readily accessible from this compound, is an attractive framework for the design of novel ligands for transition metal catalysis. The pyridone ring system can coordinate to metal centers through its nitrogen and oxygen atoms, forming stable complexes. The electronic properties of these ligands can be fine-tuned by introducing various substituents onto the pyridine ring.

For example, the synthesis of bipyridine ligands, which are widely used in catalysis, can be envisioned starting from this compound. Functionalization of the pyridine ring, followed by deprotection and subsequent coupling reactions, could lead to a variety of substituted bipyridine ligands. The electronic nature of the substituents on the pyridine ring influences the electron density at the coordinating nitrogen atom, thereby modulating the catalytic activity and selectivity of the corresponding metal complex. While direct synthesis of ligands from this compound is not extensively documented, the principle of using protected pyridones to construct more elaborate ligand systems is a recognized strategy in coordination chemistry.

Application as Pharmaceutical Intermediates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The deprotected core, 5-methyl-2-pyridone, is a central component of several drugs, most notably pirfenidone (B1678446). google.comresearchgate.net Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis. iipseries.org

The synthesis of pirfenidone and its analogues often involves the N-arylation of 5-methyl-2-pyridone. google.com By using this compound, chemists can perform modifications on other parts of a precursor molecule before deprotecting the pyridone and introducing the N-aryl group. This modular approach allows for the creation of libraries of pirfenidone derivatives for structure-activity relationship (SAR) studies. researchgate.netnih.gov For example, new analogues of pirfenidone have been synthesized with the aim of improving efficacy and reducing side effects, and these syntheses often rely on the 5-methyl-2-pyridone scaffold. researchgate.netnih.gov

The following table outlines the key synthetic step in the utilization of the 5-methyl-2-pyridone core for the preparation of pirfenidone.

| Precursor | Reagent | Product | Application |

| 5-Methyl-2-pyridone | Phenylating agent (e.g., iodobenzene, chlorobenzene) | Pirfenidone | Anti-fibrotic agent |

Contribution to the Synthesis of Biologically Relevant Scaffolds

The 5-methyl-2-pyridone moiety, derived from this compound, is considered a "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of compounds that exhibit a wide range of biological activities. Beyond its use in pirfenidone, the 2-pyridone ring system is a component of numerous bioactive molecules, including kinase inhibitors and neuroprotective agents. nih.govnih.gov

The synthesis of fused heterocyclic systems is another area where this scaffold is valuable. The 2-pyridone ring can be annulated with other rings to create complex, polycyclic structures with potential therapeutic applications. For instance, chromenopyridine-fused 2-pyridones have been synthesized and investigated for their biological properties. nih.gov The general strategy often involves the reaction of a functionalized 2-pyridone with a suitable reaction partner to build the additional ring system.

The versatility of the 2-pyridone scaffold, made accessible through precursors like this compound, allows for the exploration of diverse chemical space in the search for new therapeutic agents. The ability to modify the core structure at various positions enables the optimization of biological activity and pharmacokinetic properties.

Lack of Publicly Available Computational Chemistry Data for this compound Precludes Article Generation

The requested article structure necessitates in-depth data from various computational analyses, including:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure.

Frontier Molecular Orbital (FMO) Analysis: To identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the compound's reactivity.

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, intramolecular interactions, and hyperconjugative effects.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electrostatic potential and predict sites for electrophilic and nucleophilic attack.

Reaction Mechanism Modeling: Including the characterization of transition states and calculation of activation energies to elucidate potential reaction pathways.

The absence of published research specifically detailing these computational aspects for this compound means that the foundational data required to construct the article is unavailable. Generating such an article would require performing original, resource-intensive computational chemistry research, which falls outside the scope of this service.

While general principles of computational chemistry and studies on analogous pyridine derivatives exist, applying these general concepts to this compound without specific calculations would be speculative and would not meet the scientific accuracy and detail required for the requested article.

Therefore, until dedicated computational studies on this compound are conducted and published in scientific literature, the creation of the outlined article remains unfeasible.

Computational Chemistry and Theoretical Characterization of 2 Benzyloxy 5 Methylpyridine Systems

Reaction Mechanism Elucidation through Computational Modeling

Regioselectivity Predictions

Theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack on the 2-(Benzyloxy)-5-methylpyridine molecule. By calculating parameters such as electrostatic potential surfaces, frontier molecular orbital (HOMO/LUMO) densities, and Fukui functions, researchers can determine the reactivity of different atoms within the molecule. For instance, such an analysis would clarify the relative reactivity of the pyridine (B92270) ring positions versus the benzyl (B1604629) ring, guiding synthetic chemists in designing selective reactions. However, no specific studies applying these methods to predict the regioselectivity of this compound have been identified.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of organic molecules. These calculated shifts, when compared to experimental spectra, can aid in the definitive assignment of signals and provide confidence in structural elucidation. A computational study on this compound would yield a predicted spectrum that could be correlated with experimentally obtained data. At present, no such published computational NMR data for this specific compound is available.

Infrared (IR) and UV-Vis Spectral Simulations

Theoretical frequency calculations are employed to simulate the infrared (IR) spectrum of a molecule, helping to assign vibrational modes to specific bonds and functional groups. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra, providing information about electronic transitions and the wavelengths at which they occur. A simulated IR spectrum for this compound would show characteristic peaks for C-N, C-O, C=C, and C-H stretching and bending modes. A simulated UV-Vis spectrum would reveal the electronic transitions responsible for its absorption of ultraviolet and visible light. This specific simulated data for this compound has not been found in the surveyed literature.

Advanced Computational Analyses

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one can identify and analyze hydrogen bonds, π-π stacking, and other van der Waals forces that govern the crystal packing. This analysis requires crystallographic information (a CIF file) from X-ray diffraction experiments, which does not appear to be publicly available for this compound. Consequently, a Hirshfeld surface analysis has not been performed or reported.

Emerging Research Frontiers for 2 Benzyloxy 5 Methylpyridine

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2-(benzyloxy)-5-methylpyridine typically relies on the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.org This method, while effective, often requires strongly basic conditions which may not be compatible with sensitive functional groups. orgsyn.org Modern research is focused on developing milder, more efficient, and environmentally benign alternatives.

One promising approach involves the in situ activation of 2-benzyloxypyridine derivatives. For instance, N-methylation of 2-benzyloxypyridine with methyl triflate generates a highly reactive 2-benzyloxy-1-methylpyridinium triflate salt. d-nb.info This salt acts as an excellent benzyl (B1604629) transfer agent under nearly neutral and mild thermal conditions, avoiding the need for harsh bases or acids. orgsyn.orgd-nb.info This method enhances the substrate scope and aligns with the principles of green chemistry by minimizing harsh reagents.

Furthermore, microwave-assisted synthesis is emerging as a powerful tool for accelerating organic reactions and improving yields. mdpi.com The application of microwave irradiation to the synthesis of pyridone and alkoxypyridine derivatives can significantly reduce reaction times and potentially lower energy consumption compared to conventional heating methods. mdpi.comresearchgate.net Research into catalyst- and base-free conditions for N-alkylation of hydroxypyridines, which can form 2-alkoxypyridine intermediates, points towards even more sustainable pathways that reduce waste and simplify purification. researchgate.net

| Synthetic Route | Key Reagents/Conditions | Advantages | Research Focus |

|---|---|---|---|

| Traditional Williamson Ether Synthesis | 2-hydroxy-5-methylpyridine (B17766), Benzyl Halide, Strong Base (e.g., NaH) | Well-established, reliable | Improving reaction conditions, minimizing strong bases |

| In Situ Reagent Activation | 2-Benzyloxypyridine, Methyl Triflate | Mild, neutral conditions, broad substrate compatibility d-nb.info | Exploring alternative activating agents and broader applications |

| Microwave-Assisted Synthesis | Reactants under microwave irradiation | Rapid reaction times, improved yields, energy efficiency mdpi.com | Optimization of conditions for pyridyl ether synthesis |

| Catalyst/Base-Free Methods | Thermal conditions, potential HX-facilitated conversion researchgate.net | High N-selectivity, reduced waste, simplified purification | Expanding substrate scope for pyridyl ether intermediates |

Exploration of Novel Catalytic Systems for Functionalization

Beyond its synthesis, significant research is directed towards the catalytic functionalization of the this compound scaffold. Direct C–H activation has become a paramount strategy in modern synthesis, offering an atom-economical way to introduce new functional groups without pre-functionalized starting materials. rsc.org

Palladium-catalyzed C–H functionalization reactions are particularly prominent for pyridine (B92270) derivatives. rsc.org For a molecule like this compound, the pyridine nitrogen can act as a directing group to selectively activate the C-H bond at the C3 or C6 position. This allows for controlled arylation, alkylation, or other coupling reactions. Research is focused on developing novel palladium catalysts and ligands that improve reaction efficiency, selectivity, and substrate scope under milder conditions. nih.gov

Additionally, photoredox catalysis is opening new avenues for pyridine functionalization. nih.govacs.org Visible-light-mediated reactions can generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. iciq.orgresearchgate.netrecercat.cat This methodology enables C-C bond formations with distinct positional selectivity compared to classical approaches. acs.orgiciq.org The exploration of different photoredox catalysts, hydrogen atom transfer (HAT) agents, and reaction conditions could unlock novel transformations for this compound. nih.gov Iron-catalyzed C-H activation is another emerging area, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov

Integration with Advanced Synthetic Methodologies

The integration of this compound chemistry with advanced synthetic technologies is a key research frontier. These methodologies offer enhanced control, efficiency, and scalability.

Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of pyridine derivatives in flow reactors could enable the rapid production of this compound and its derivatives, facilitating library synthesis for screening purposes.

Electrosynthesis: Electrochemical methods offer a green and powerful alternative to conventional chemical oxidants or reductants, using electricity to drive chemical transformations. researchgate.netresearchgate.net Electrosynthesis can be applied to generate reactive intermediates for pyridine functionalization, such as the electrochemical oxidation or reduction of the pyridine ring. rsc.orgcdnsciencepub.com This approach minimizes waste and can provide access to unique reactivity. researchgate.netacs.org

Photochemical Reactions: As mentioned, photoredox catalysis is a significant area. nih.gov Expanding the use of light-mediated reactions beyond just functionalization to include cyclizations and other complex transformations involving this compound is an active area of investigation. The development of new organocatalytic photochemical methods further reduces reliance on metal catalysts. acs.orgiciq.org

Expansion of Synthetic Utility in Materials Science and Agrochemicals

The inherent structural and electronic properties of the pyridine ring make this compound a promising building block for new functional materials and agrochemicals. researchgate.netnih.gov

Materials Science: Pyridine-containing compounds are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. cdnsciencepub.com The pyridine unit can act as an electron-deficient component in donor-acceptor systems, influencing the material's photophysical and electrochemical properties. cdnsciencepub.com The benzyloxy group in this compound can be modified to tune solubility and solid-state packing, making it a versatile precursor for novel organic materials.

Agrochemicals: Pyridine-based compounds are a cornerstone of the agrochemical industry, found in a wide range of fungicides, herbicides, and insecticides. researchgate.netnih.govresearchgate.net The pyridine scaffold is crucial for the biological activity of many commercial pesticides. nih.gov this compound serves as a key agrochemical intermediate. lookchem.comgugupharm.com Research is focused on using this and related intermediates to synthesize novel pyridine carboxamides and other derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications or as new herbicidal and insecticidal agents. nih.gov The "Intermediate Derivatization Method" is a key strategy where known active intermediates are chemically modified to discover new lead compounds with improved efficacy or different modes of action. nih.gov

| Field | Potential Application of this compound Derivatives | Rationale |

|---|---|---|

| Materials Science | Components for OLEDs, organic semiconductors, and sensors | The pyridine ring is an electron-deficient unit useful in donor-acceptor architectures for tuning electronic properties. cdnsciencepub.com |

| Agrochemicals | Precursors for novel fungicides, herbicides, and insecticides | The pyridine moiety is a well-established pharmacophore in numerous commercial pesticides. researchgate.netnih.govresearchgate.net |

Advanced Theoretical Investigations into Structure-Reactivity Relationships

To guide the rational design of new synthetic routes and applications, advanced theoretical and computational studies are becoming increasingly vital. These investigations provide fundamental insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic properties of the molecule, predict reaction mechanisms, and calculate the energies of intermediates and transition states. This information is crucial for optimizing catalytic processes for C–H functionalization or for understanding the regioselectivity of reactions. For example, DFT can help predict whether functionalization is more likely to occur at the C3 or C6 position of the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR): In agrochemical and materials science research, QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov By synthesizing a library of derivatives of this compound and testing their properties, computational models can be built to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process. nih.gov These models often consider parameters such as hydrophobicity, electronic effects, and steric factors to understand the key structural features required for desired performance. nih.govcanterbury.ac.nz

Q & A

Q. What are the established synthetic routes for 2-(Benzyloxy)-5-methylpyridine, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a pyridine core. One approach is the alkylation of 5-methylpyridin-2-ol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (excess benzyl bromide to drive completion), and temperature control to minimize side reactions like over-alkylation . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., 5-methyl-2-iodopyridine) and benzyloxy boronic acids may be employed, requiring palladium catalysts and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR confirms substitution patterns: benzyloxy protons appear as a singlet (~4.8–5.2 ppm), while pyridine protons show deshielded signals (e.g., 8.2–8.5 ppm for H-3 and H-4). ¹³C NMR identifies carbonyl carbons (benzyloxy C=O at ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyl group).

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .

Q. How does the benzyloxy group influence the reactivity of 5-methylpyridine in cross-coupling reactions?

The benzyloxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution. However, steric hindrance from the benzyl group may reduce reactivity in certain coupling reactions (e.g., Buchwald-Hartwig amination). Comparative studies with non-benzylated analogs (e.g., 5-methylpyridin-2-ol) can clarify electronic vs. steric effects .

Q. What safety precautions are recommended given limited toxicity data for this compound?

Due to insufficient acute/chronic toxicity data (as noted in safety sheets), handle under fume hoods with PPE (gloves, lab coats). Use spill trays for liquid handling and avoid inhalation/contact. Store in inert atmospheres (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for this compound in catalytic systems?

Density Functional Theory (DFT) calculates transition states and intermediates in reactions like C–H functionalization. For example, in Ni-catalyzed carboboration, DFT models assess regioselectivity by comparing activation energies for different C–H positions. Solvent effects (e.g., DCE) are incorporated via implicit solvation models .

Q. What strategies resolve contradictions in synthetic yields between reported methods?

Discrepancies may arise from impurities in starting materials or subtle condition variations. Systematic studies should:

Q. How can side products from benzyloxy deprotection be identified and minimized?

Common side products (e.g., 5-methylpyridin-2-ol from benzyl group cleavage) are identified via LC-MS. To suppress cleavage:

- Avoid acidic conditions (use TBAF for fluoride-mediated deprotection).

- Replace benzyl with more stable protecting groups (e.g., SEM or TBS) .

Q. What role does this compound play in designing metabotropic glutamate receptor (mGluR) modulators?

This scaffold serves as a precursor for allosteric modulators. For example, bromination at the 5-methyl position yields analogs like BR-5MPEP, which exhibit enhanced mGluR5 binding affinity. Structure-activity relationship (SAR) studies correlate substituent size/logP with receptor subtype selectivity .

Q. How can electrochemical methods be applied to functionalize this compound?

Electro-reductive cross-electrophile coupling enables C–H activation without traditional metal catalysts. For example, pairing with benzamides in a divided cell (Pt anode, Ni cathode) under constant potential generates heterocyclic fused products. Controlled potential prevents over-oxidation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenge : Co-elution of impurities in HPLC due to structural similarity.

- Solution : Use orthogonal methods (e.g., GC-MS for volatile byproducts, NMR with spiking experiments). Quantify limits of detection (LOD) via calibration curves .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.